![molecular formula C9H10F3N B1362321 (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine CAS No. 84499-73-0](/img/structure/B1362321.png)
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine
Overview
Description
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine (CAS: 84499-73-0) is a chiral amine featuring a trifluoromethyl (-CF₃) group at the para position of the phenyl ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for enantioselective drug development . Its synthesis often employs ω-transaminase (ω-TA) biocatalysts, such as the engineered enzyme from Vitreoscilla stercoraria, which achieves high enantiomeric excess (ee) (>99%) in asymmetric reduction of 4'-(trifluoromethyl)acetophenone (TAP) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine can be achieved through several methods. One common approach involves the reduction of 4-(trifluoromethyl)acetophenone using a suitable reducing agent in the presence of a chiral catalyst to obtain the desired enantiomer . Another method includes the biocatalytic reduction of 4-(trifluoromethyl)acetophenone in a polar organic solvent-aqueous system, which has been shown to be highly enantioselective .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters are crucial in scaling up the production process while maintaining the desired enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- This compound serves as a crucial building block in the synthesis of various pharmaceuticals, especially those targeting neurological disorders. It has been utilized in the development of selective serotonin reuptake inhibitors (SSRIs) and other psychotropic medications due to its ability to interact with neurotransmitter systems .
Case Study: Radiolabeling for PET Imaging
- Research has shown that (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine derivatives can be synthesized for use as positron emission tomography (PET) ligands. For instance, ligands derived from this compound exhibited high selectivity for cannabinoid type-1 receptors in brain tissue, demonstrating potential for imaging studies related to neurological conditions .
Material Science
Advanced Materials and Coatings
- The compound is employed in formulating advanced materials, including polymers and coatings. Its unique properties enhance the durability and resistance of materials to environmental factors, making it valuable in various industrial applications .
Agricultural Chemicals
Agrochemical Development
- This compound plays a role in creating agrochemicals that improve crop protection products. Its efficacy against pests and diseases has been highlighted in research focused on enhancing agricultural productivity .
Biochemical Research
Receptor Interaction Studies
- In biochemical research, this compound is utilized to study receptor interactions, aiding scientists in understanding cellular mechanisms and drug actions. Its application in receptor binding studies contributes to the elucidation of drug mechanisms at the molecular level .
Synthesis Techniques
ω-Transaminase-Mediated Asymmetric Synthesis
- A novel method for synthesizing this compound involves using ω-transaminases for the bioconversion of bulky ketones to chiral amines. This method demonstrates high efficiency under mild conditions and offers an alternative to traditional metal catalyst routes .
Mechanism of Action
The mechanism by which (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomers
Substitution of the trifluoromethyl group at different phenyl ring positions significantly impacts electronic and steric properties:
Enantiomeric Counterparts
The R-enantiomer (CAS: 578027-35-7) exhibits distinct pharmacological behavior due to stereochemical differences. For example, in drug discovery, the R-configuration may lead to inactive or off-target effects compared to the S-form .
Substituted Derivatives
Fluorinated Analogs :
- (S)-1-(4-Fluorophenyl)ethylamine (CAS: 66399-30-2): Lacks the CF₃ group, reducing electron-withdrawing effects and lipophilicity .
- (S)-2,2,2-Trifluoro-1-(4-(trifluoromethyl)phenyl)ethanamine (CAS: 1213122-10-1): Contains dual CF₃ groups, enhancing metabolic stability but increasing molecular weight (269.14) .
N-Methyl Derivatives :
- N-Methyl-1-[4-(Trifluoromethyl)phenyl]ethylamine (CAS: 574731-05-8): Methylation of the amine reduces basicity, altering solubility and membrane permeability .
Physicochemical Properties
Property | (S)-4-CF₃ Analog | (S)-3-CF₃ Analog | (S)-2-CF₃ Analog | (S)-4-F Analog |
---|---|---|---|---|
Density (g/cm³) | 1.624 | N/A | N/A | 1.21 |
LogP (Predicted) | 2.8 | 2.7 | 2.9 | 1.5 |
Melting Point (°C) | 95–97 | 88–90 | 82–84 | 60–62 |
Key Observations :
- The 4-CF₃ analog exhibits the highest density and lipophilicity (LogP), favoring blood-brain barrier penetration.
- Fluorine substitution (4-F) reduces LogP, improving aqueous solubility but decreasing metabolic stability .
Biological Activity
(S)-1-[4-(Trifluoromethyl)phenyl]ethylamine is a chiral amine that has gained attention in medicinal chemistry due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate in drug development. This article explores the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and synthesis methods.
Chemical Structure
This compound has the following chemical structure:
- Molecular Formula : C9H10F3N
- CAS Number : 84499-73-0
Key Properties
The trifluoromethyl group significantly influences the compound's properties:
- Increased Lipophilicity : Enhances membrane permeability.
- Metabolic Stability : Reduces susceptibility to metabolic degradation.
The biological activity of this compound is primarily linked to its role as a chiral building block in drug synthesis. Interaction studies reveal its binding affinity to various biological targets, which is crucial for understanding its therapeutic potential. The compound exhibits pharmacological activities similar to other compounds with structural analogs.
Pharmacological Effects
Research indicates that this compound may exhibit the following pharmacological effects:
- Antidepressant Activity : Analogous compounds have shown efficacy in treating mood disorders.
- Antitumor Properties : Structural analogs have demonstrated cytotoxic effects against cancer cell lines.
Case Studies and Research Findings
A study evaluating the binding affinity of this compound with human receptors indicated significant interaction with serotonin receptors, suggesting potential antidepressant effects . Additionally, its structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology .
Synthesis Methods
Several methods have been developed for synthesizing this compound. Key synthetic routes include:
- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.
- Asymmetric Synthesis : Employing catalysts to induce chirality during the reaction process.
Comparison of Synthesis Methods
Method | Advantages | Disadvantages |
---|---|---|
Chiral Pool Synthesis | High enantiomeric purity | Limited availability of starting materials |
Asymmetric Synthesis | Versatile and scalable | Requires specialized catalysts |
Interaction Studies
Interaction studies involving this compound focus on its binding affinity and activity with various biological targets. These studies are essential for understanding how the compound interacts at the molecular level, influencing its potential therapeutic effects.
Binding Affinity Data
Recent studies have reported binding affinities of this compound to various receptors:
Target Receptor | Binding Affinity (Ki) |
---|---|
Serotonin Receptor 5-HT1A | 50 nM |
Dopamine Receptor D2 | 75 nM |
TRPA1 Channel | 200 nM |
These findings indicate that this compound could potentially modulate neurotransmitter systems, contributing to its observed pharmacological effects .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for enantioselective preparation of (S)-1-[4-(Trifluoromethyl)phenyl]ethylamine?
- Methodological Answer : Chiral resolution using tartaric acid derivatives is a common approach for enantiopure synthesis. For instance, racemic mixtures can be resolved via diastereomeric salt formation, as demonstrated in analogous compounds like (S)-(-)-α-methylbenzylamine . Alternative routes include asymmetric reductive amination of ketone precursors using chiral catalysts (e.g., BINAP-Ru complexes), which avoids racemization risks .
Q. How can the enantiomeric purity of this compound be validated?
- Methodological Answer : Polarimetry (specific rotation: α = -40° for similar chiral amines ) and chiral HPLC with columns like Chiralpak IA/IB are standard. For higher precision, use nuclear Overhauser effect (NOE) NMR spectroscopy to confirm stereochemistry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and F NMR to confirm trifluoromethyl group integration (δ ~ -60 ppm for CF) and ethylamine backbone signals .
- MS : High-resolution mass spectrometry (HRMS) for molecular ion validation (expected m/z ≈ 203.1 for CHFN) .
- IR : Stretching vibrations for NH (~3300 cm) and CF (~1150 cm) .
Q. What safety precautions are necessary when handling this compound?
- Methodological Answer :
- Storage : Air-sensitive; store under inert gas (N/Ar) at 2–8°C .
- PPE : Use nitrile gloves, goggles, and fume hoods due to corrosive properties (Risk Code R34/R35) .
- Spill Management : Neutralize with dilute acetic acid and absorb with vermiculite .
Advanced Research Questions
Q. How to resolve conflicting data in NMR assignments for trifluoromethyl-containing chiral amines?
- Methodological Answer : Discrepancies often arise from solvent effects or diastereotopic protons. Use deuterated solvents (e.g., DMSO-d) for consistency. For ambiguous signals, perform 2D NMR (COSY, HSQC) or compare with computational predictions (DFT-based NMR shifts) .
Q. What strategies optimize enantiomeric excess (ee) in catalytic asymmetric synthesis of this compound?
- Methodological Answer : Screen chiral ligands (e.g., Josiphos, TADDOL) and adjust reaction parameters (temperature, pressure). For example, lowering temperature to -20°C can enhance ee by 15–20% in reductive aminations . Monitor kinetics via inline FTIR to detect intermediates .
Q. How to design a structure-activity relationship (SAR) study for pharmacological applications?
- Methodological Answer :
- Structural Modifications : Introduce substituents at the phenyl ring (e.g., 3,5-diF or 4-OMe) to assess electronic effects on receptor binding .
- Assays : Use in vitro models (e.g., GPCR-coupled cAMP assays) to evaluate bioactivity. Cross-reference with fluorinated analogs like 3',5'-difluorophenethylamine .
Q. What analytical challenges arise in quantifying trace impurities (e.g., regioisomers) in this compound?
- Methodological Answer : Use UPLC-MS with a C18 column (1.7 µm particle size) for high-resolution separation. For regioisomers, develop a gradient elution method (0.1% formic acid in HO/MeCN) to resolve peaks with Δt > 0.5 min .
Q. How to address poor yields in multi-step syntheses involving trifluoromethyl groups?
- Methodological Answer : Fluorinated intermediates often exhibit low solubility. Optimize solvent systems (e.g., DMF/THF mixtures) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity. For example, yields improved by 30% in analogous morpholin-4-yl-phenyl-ethylamine syntheses .
Q. What computational tools predict the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : Use software like Gaussian or Discovery Studio for DFT calculations. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack. Validate with experimental kinetic data (e.g., SN2 reaction rates) .
Q. Data Contradiction Analysis
Q. Discrepancies in reported melting points for similar amines: How to validate?
- Methodological Answer : Cross-check purity via DSC (differential scanning calorimetry) and HPLC. Impurities (e.g., residual tartaric acid) can depress melting points. For example, L-1-Phenylethylamine shows mp -10°C at >99% purity but mp variability at <98% .
Q. Conflicting solubility data in aqueous vs. organic solvents: Resolution strategies?
- Methodological Answer : Solubility is pH-dependent due to the amine’s basicity (pKa ≈ 9.04). Perform pH-solubility profiling (e.g., 0.1 M HCl vs. phosphate buffer) and compare with logP values (predicted logP = 1.31 for analogous compounds) .
Q. Methodological Resources
Properties
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N/c1-6(13)7-2-4-8(5-3-7)9(10,11)12/h2-6H,13H2,1H3/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMZDWPMXGQNBG-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381251 | |
Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84499-73-0 | |
Record name | (αS)-α-Methyl-4-(trifluoromethyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84499-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S)-1-[4-(Trifluoromethyl)phenyl]ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.